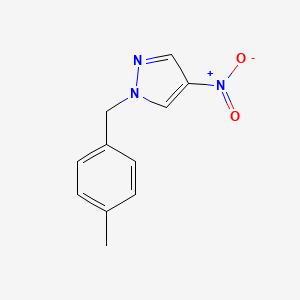
3-(2-prop-2-ynoxyphenyl)prop-2-enoic Acid
Overview
Description
3-(2-Prop-2-ynoxyphenyl)prop-2-enoic acid, or 3-PPA, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific fields. It is an important intermediate in the synthesis of amino acids and other compounds, and has been used in research studies to investigate the biochemical and physiological effects of various compounds.
Scientific Research Applications
Applications in Liquid Crystal Technology
Azo Containing Thiophene Based Prop-2-enoates These derivatives, including 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid, have been shown to promote excellent photoalignment of a bulk commercial nematic liquid crystal. The study highlights that the photoalignment efficacy is affected by the fluoro-substituents and the position of the terminal thiophene moiety. Compounds with a lateral fluoro-substituent(s) induced better photoalignment compared to non-fluorinated counterparts. The materials have potential applications in Liquid Crystal Displays (LCDs) (Hegde et al., 2013).
Molecular Structure and Interaction Studies
Hydrogen-Bonded Chains of Rings (E)-4-methoxycinnamic acid, or (E)-3-(4-methoxyphenyl)prop-2-enoic acid, forms a three-dimensional network structure through hydrogen bonds and weak intermolecular interactions. The molecules link into a chain of rings, contributing to the overall stability of the structure (Yang et al., 2006).
Structural Investigation and Quantum Chemical Analysis (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was examined through X-ray crystallography, spectroscopy, and Density Functional Theory (DFT) calculations. The compound forms a stable crystal structure due to various intermolecular interactions. The study also highlights the importance of methoxy substitution in stabilizing the compound through intermolecular interactions (Venkatesan et al., 2016).
Synthesis and Crystal Structure Analysis
Synthesis of 2-Cyano 3-(4 Dimethylaminophenyl) Prop 2-enoic Acid This compound was synthesized and characterized using NMR, IR, and UV–visible absorption spectroscopy. Its electronic properties were analyzed, and its thermal stability was assessed using thermogravimetric analysis, highlighting its potential in various applications (Kotteswaran et al., 2016).
properties
IUPAC Name |
3-(2-prop-2-ynoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-2-9-15-11-6-4-3-5-10(11)7-8-12(13)14/h1,3-8H,9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBJZHZBHGQIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-4-(2-pyridinyl)isoxazolo[3,4-d]pyridazine](/img/structure/B3135336.png)


![5-(2-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione](/img/structure/B3135355.png)
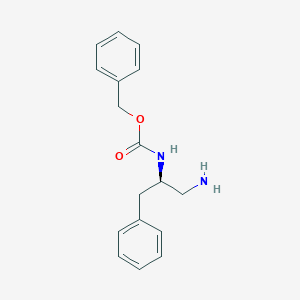
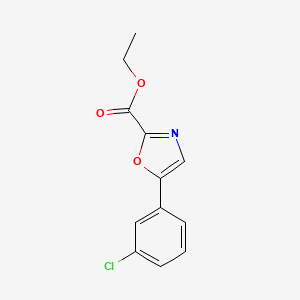
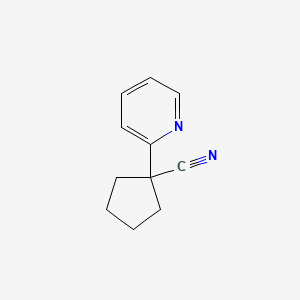
![2-(4-Fluorophenyl)-3,8-dioxo-7-[4-(trifluoromethyl)phenyl]pyrido[3,4-c]pyridazine-4-carbonitrile](/img/structure/B3135389.png)
![5-[(2-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3135395.png)
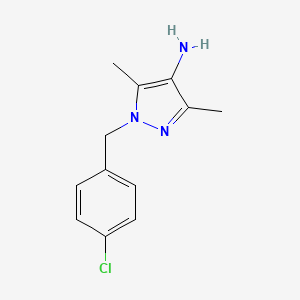
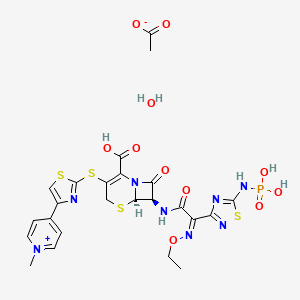
![ethyl (Z)-2-acetyl-5-phenyl-2-[(Z)-3-phenyl-2-propenyl]-4-pentenoate](/img/structure/B3135432.png)
